(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
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Overview
Description
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H3BrFNO3S and a molecular weight of 244.04 g/mol It is characterized by the presence of a bromine atom, an oxazole ring, and a methanesulfonyl fluoride group
Preparation Methods
The synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 3-bromo-1,2-oxazole with methanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The methanesulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride include:
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl bromide: Another similar compound with a bromide group.
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl iodide: Contains an iodide group instead of fluoride.
The uniqueness of this compound lies in its specific reactivity due to the presence of the fluoride group, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrFNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFWKJWFKCXTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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